molecular formula C17H29Cl2NO B1663598 Sibutramina clorhidrato monohidrato CAS No. 125494-59-9

Sibutramina clorhidrato monohidrato

Número de catálogo: B1663598
Número CAS: 125494-59-9
Peso molecular: 334.3 g/mol
Clave InChI: KFNNPQDSPLWLCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of Meridia is cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride, monohydrate . Its empirical formula is C17H29Cl2NO .


Physical and Chemical Properties Analysis

Meridia is a white to cream crystalline powder with a solubility of 2.9 mg/mL in pH 5.2 water .

Aplicaciones Científicas De Investigación

Tratamiento de la obesidad

Sibutramina clorhidrato monohidrato: se utiliza principalmente como medicamento oral para el tratamiento de la obesidad. Funciona inhibiendo la recaptación de neurotransmisores como la serotonina y la noradrenalina, lo que aumenta la sensación de saciedad y reduce el apetito . Este mecanismo de acción se ha utilizado en entornos clínicos para ayudar a los pacientes con el control de peso, particularmente en casos en que la obesidad podría conducir a complicaciones de salud más graves.

Análisis térmico en la estabilidad farmacéutica

El comportamiento térmico del compuesto se ha estudiado ampliamente utilizando técnicas como la calorimetría de barrido diferencial (DSC) y la termogravimetría (TG/DTG). Estos estudios son cruciales para comprender la estabilidad y el control de calidad del fármaco durante el almacenamiento y el uso. Los datos cinéticos obtenidos de estos análisis ayudan a predecir la vida útil y las condiciones óptimas de almacenamiento para los productos farmacéuticos que contienen This compound .

Detección de adulteración en productos de salud

This compound: ha sido prohibido en varios países debido a posibles efectos secundarios. Sin embargo, su adición ilegal a los productos de salud sigue siendo rampante. Se han desarrollado métodos rápidos de detección de dispersión Raman mejorada por superficie (SERS) para detectar la presencia de este compuesto en cápsulas farmacéuticas, garantizando la seguridad del consumidor y el cumplimiento de las normas .

Compatibilidad con excipientes farmacéuticos

Los estudios de compatibilidad son esenciales para garantizar que los ingredientes farmacéuticos activos no interactúen de forma adversa con otros componentes de la medicación. This compound se ha probado con varios excipientes farmacéuticos como la celulosa microcristalina y el estearato de magnesio para evaluar cualquier interacción física o química que podría afectar la eficacia del fármaco .

Farmacocinética y metabolismo

La investigación sobre la farmacocinética de This compound ha revelado que sus acciones farmacológicas son predominantemente a través de sus metabolitos secundarios (M1) y primarios (M2) de amina. Comprender el metabolismo y la excreción de estos metabolitos es crucial para determinar la dosis adecuada y minimizar los efectos secundarios .

Aplicación en espectrometría de movilidad iónica

El compuesto se ha utilizado como estándar en espectrometría de movilidad iónica para analizar suplementos dietéticos en busca de Sibutramina. Esta aplicación es significativa para el control de calidad y para garantizar que los suplementos no contengan esta sustancia controlada .

Estudio de interacciones fármaco-fármaco

This compound: es un potente inhibidor de la recaptación de serotonina y noradrenalina, lo que puede conducir a interacciones con otros medicamentos que afectan los mismos sistemas de neurotransmisores. La investigación en esta área es vital para desarrollar regímenes de múltiples fármacos seguros para los pacientes .

Desarrollo de nuevos productos farmacéuticos

Las propiedades térmicas y físicas de This compound, junto con sus interacciones con varios excipientes, proporcionan información valiosa para el desarrollo de nuevas formulaciones farmacéuticas. Este conocimiento puede conducir a la creación de medicamentos más estables y efectivos para el control de peso y otras afecciones relacionadas .

Mecanismo De Acción

Target of Action

Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.

Pharmacokinetics

Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .

Action Environment

The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .

Safety and Hazards

Meridia was withdrawn from the U.S. market due to the risk of serious cardiovascular events . Common side effects include flu symptoms, high blood pressure, shortness of breath, dry mouth, upset stomach, constipation, headache, back pain, joint pain, nervousness, dizziness, depression, trouble sleeping, and skin rash .

Análisis Bioquímico

Biochemical Properties

Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .

Cellular Effects

Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Molecular Mechanism

The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .

Temporal Effects in Laboratory Settings

It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .

Dosage Effects in Animal Models

In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .

Metabolic Pathways

Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .

Transport and Distribution

It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .

Subcellular Localization

Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Meridia involves the condensation of three key intermediates: 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, 2,3-dihydro-1H-inden-2-amine, and (S)-(+)-N,N-dimethyl-3-(2-methylphenyl)propan-1-amine. The reaction is carried out in a series of steps, including protection, alkylation, and deprotection reactions.", "Starting Materials": [ "4-chloroacetophenone", "methylamine", "2,3-dihydroindene", "2-methylphenylacetonitrile", "lithium aluminum hydride", "2-bromoethanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "acetic acid", "sodium cyanoborohydride" ], "Reaction": [ "Protection of 4-chloroacetophenone with 2-bromoethanol to form 4-chloro-α-(2-hydroxyethyl)acetophenone", "Alkylation of 4-chloro-α-(2-hydroxyethyl)acetophenone with methylamine to form 1-(4-chlorophenyl)-2-(methylamino)propan-1-one", "Reduction of 2,3-dihydroindene with lithium aluminum hydride to form 2,3-dihydro-1H-indene", "Alkylation of 2,3-dihydro-1H-indene with 2-methylphenylacetonitrile to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene", "Deprotection of (S)-(+)-2,3-dihydro-1-(2-methylphenyl)-1H-indene with sodium hydroxide to form (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene", "Condensation of 1-(4-chlorophenyl)-2-(methylamino)propan-1-one with (S)-(+)-2,3-dihydro-1-(2-methylphenyl)indene using hydrochloric acid as a catalyst to form Meridia", "Reduction of Meridia with sodium nitrite and acetic acid to form the hydrochloride salt of Meridia", "Reduction of the hydrochloride salt of Meridia with sodium cyanoborohydride to form the free base of Meridia" ] }

Número CAS

125494-59-9

Fórmula molecular

C17H29Cl2NO

Peso molecular

334.3 g/mol

Nombre IUPAC

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate

InChI

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2

Clave InChI

KFNNPQDSPLWLCX-UHFFFAOYSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl

SMILES canónico

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-]

125494-59-9

Pictogramas

Acute Toxic; Irritant; Health Hazard

Números CAS relacionados

106650-56-0 (Parent)
84485-00-7 (hydrochloride)

Solubilidad

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Sinónimos

(R)-DDMS
BTS 54 524
BTS 54524
BTS-54524
di-desmethylsibutramine
didesmethylsibutramine
Meridia
mono-desmethylsibutramine
N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl
Reductil
sibutramine
sibutramine hydrochloride

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A sample (24.1 g) of N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride was dissolved in a boiling mixture of water (72 ml) and tetrahydrofuran (7 ml) and the mixture allowed to cool. A solid was collected by filtration and dried at 40° C. to give N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 193°-195° C.).
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine hydrochloride monohydrate

Synthesis routes and methods II

Procedure details

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride (10 g) was dissolved in a boiling mixture of acetone (110 ml) and water (1.2 ml). The solution was filtered whilst hot and the volume of the filtrate reduced by the removal by distillation of 80 ml of solvent. The product was collected from the cooled concentrate by filtration and dried in vacuo at ambient temperature to give N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 195° C.).
Name
N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Meridia
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Meridia
Reactant of Route 3
Meridia
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Meridia
Reactant of Route 5
Reactant of Route 5
Meridia
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Meridia

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.